molecular formula C14H29NO3 B8163021 tert-Butyl 2-(8-aminooctoxy)acetate

tert-Butyl 2-(8-aminooctoxy)acetate

Cat. No.: B8163021
M. Wt: 259.38 g/mol
InChI Key: MWJFHUHNZWXESJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(8-aminooctoxy)acetate is a synthetic organic compound featuring a tert-butyl ester group linked to an acetoxy chain terminated by an 8-aminooctoxy moiety. The aminooctoxy chain likely enhances solubility and reactivity, making it suitable for conjugation or further functionalization in drug discovery .

Properties

IUPAC Name

tert-butyl 2-(8-aminooctoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO3/c1-14(2,3)18-13(16)12-17-11-9-7-5-4-6-8-10-15/h4-12,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJFHUHNZWXESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(8-aminooctoxy)acetate typically involves the esterification of 2-(8-aminooctoxy)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2-(8-aminooctoxy)acetic acid+tert-butyl alcoholacid catalysttert-Butyl 2-(8-aminooctoxy)acetate+water\text{2-(8-aminooctoxy)acetic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{tert-Butyl 2-(8-aminooctoxy)acetate} + \text{water} 2-(8-aminooctoxy)acetic acid+tert-butyl alcoholacid catalyst​tert-Butyl 2-(8-aminooctoxy)acetate+water

Industrial Production Methods: In an industrial setting, the production of tert-Butyl 2-(8-aminooctoxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of mesoporous silica catalysts with balanced Brönsted and Lewis acid sites has been shown to improve the conversion rates and selectivity of the esterification process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(8-aminooctoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Acyl chlorides or anhydrides can be used in the presence of a base to form amides.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

tert-Butyl 2-(8-aminooctoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(8-aminooctoxy)acetate involves its functional groups:

    Ester Group: Can undergo hydrolysis to release the corresponding acid and alcohol.

    Amino Group: Can participate in hydrogen bonding and nucleophilic reactions, making it a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

To contextualize tert-Butyl 2-(8-aminooctoxy)acetate, a comparative analysis is conducted with structurally related tert-butyl esters, focusing on substituent effects, safety profiles, and applications.

Structural and Functional Differences

Table 1: Structural Comparison of tert-Butyl Acetate Derivatives
Compound Name Substituent Molecular Formula Molecular Weight Key Functional Groups Purity Applications References
tert-Butyl 2-(8-aminooctoxy)acetate 8-aminooctoxy chain C₁₄H₂₉NO₃* ~275.4 (calc.) Tert-butyl ester, amine N/A Pharma intermediates -
tert-Butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate Ethoxy-hydroxy chain C₁₀H₂₀O₅ 220.26 Tert-butyl ester, hydroxyl 95% Solubility enhancers
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate HCl Cyclopropylmethyl-amino group C₁₀H₂₀ClNO₂ 221.73 Tert-butyl ester, amine ≥95% Drug development
tert-Butyl 2-(4-aminophenoxy)acetate 4-aminophenoxy group C₁₂H₁₇NO₃ 223.27 Tert-butyl ester, aromatic amine N/A Polymer synthesis
tert-Butyl 2-(2-(tosyloxy)ethoxy)acetate Tosyloxy-ethoxy chain C₁₇H₂₆O₇S 374.45 Tert-butyl ester, sulfonate N/A Reactive intermediates

*Calculated based on structural formula.

Key Observations :

  • Chain Length and Flexibility: The 8-aminooctoxy chain in the target compound offers extended hydrophilicity and flexibility compared to shorter ethoxy () or rigid aromatic () substituents. This may enhance membrane permeability in drug delivery systems.
  • Functional Groups: Amino groups (e.g., in and ) enable nucleophilic reactions, while sulfonate () or hydroxyl groups () influence solubility and stability.
  • Purity : High-purity analogs (≥95%) are prioritized in pharmaceutical R&D for reproducibility .
Table 2: Hazard Classification of Selected Compounds
Compound Name Hazard Statements (GHS) Precautionary Measures Transport Classification References
tert-Butyl 2-(3-formylphenoxy)acetate H302, H315, H319, H335 P280, P305+P351+P338 Not dangerous goods
tert-Butyl 2-(6-methoxynaphthalen-2-yl)acetate Acute toxicity (Cat. 4, oral/dermal/inhalation) Protective equipment required Not specified
tert-Butyl 2-(2-(tosyloxy)ethoxy)acetate H302, H315, H319, H335 P261, P305+P351+P338 Not dangerous goods

Key Observations :

  • Acute Toxicity : Most tert-butyl esters exhibit low to moderate acute toxicity (Category 4), primarily causing skin/eye irritation or respiratory distress .
  • Environmental Impact: Limited ecological data are available, but disposal via licensed services is recommended to prevent contamination .

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